molecular formula C35H37ClNNaO3S B029053 Dihydro Montelukast Sodium Salt CAS No. 142147-98-6

Dihydro Montelukast Sodium Salt

Número de catálogo B029053
Número CAS: 142147-98-6
Peso molecular: 610.2 g/mol
Clave InChI: IWPOHLXIZJIMST-RYWNGCACSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydro Montelukast Sodium Salt is a drug commonly used to treat various inflammatory conditions such as asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). The active ingredient in this medication is montelukast, which is a selective inhibitor of leukotriene D4 .


Synthesis Analysis

A modified and scalable procedure for the generation of montelukast has been presented. This approach is recognized from the prior solutions in the application of inexpensive and accessible materials, which ensures very simple and economic production method .


Molecular Structure Analysis

The molecular formula of Dihydro Montelukast Sodium Salt is C35H37ClNNaO3S . It is a white or almost white crystalline powder that is soluble in water and slightly soluble in ethanol .


Chemical Reactions Analysis

A novel stability-indicating method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed .


Physical And Chemical Properties Analysis

Dihydro Montelukast Sodium Salt is a white or almost white crystalline powder that is soluble in water and slightly soluble in ethanol. It has a molecular weight of 608.64 g/mol and a molecular formula of C35H34ClNNaO3S .

Aplicaciones Científicas De Investigación

In Vitro-In Vivo Correlation (IVIVC) Development

Dihydro Montelukast Sodium Salt is utilized in developing in vitro-in vivo correlations (IVIVC) for predicting the dissolution behavior and absorption of montelukast in the body . This application is crucial for ensuring consistent drug performance and regulatory compliance.

Stability-Indicating Method Development

Researchers have developed a stability-indicating method using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine related substances of Montelukast Sodium in pharmaceutical forms . This method is essential for quality control and ensuring the safety and efficacy of the drug.

Microneedle Drug Delivery Systems

The fabrication of pure-drug microneedles for the transdermal delivery of Montelukast Sodium is another innovative application . This approach could potentially offer a more convenient and less invasive alternative to oral administration for treating respiratory conditions.

Anti-Asthmatic Agent

Dihydro Montelukast Sodium Salt serves as an anti-asthmatic agent by selectively inhibiting the cysteinyl leukotriene receptor in the human respiratory tract . This application is vital for managing asthma symptoms and improving patient quality of life.

Allergic Rhinitis Treatment

The compound is also used in treating allergic rhinitis , providing relief from nasal congestion, sneezing, and other related symptoms . Its effectiveness in this area expands its therapeutic utility beyond asthma.

Pediatric Asthma Management

Montelukast, including its dihydro salt form, is recommended for managing pediatric asthma . It is approved for use in children, offering a safe and effective treatment option for young patients .

Mecanismo De Acción

Target of Action

Dihydro Montelukast Sodium Salt, commonly known as Montelukast, is a leukotriene receptor antagonist . Its primary target is the CysLT-1 receptor for Leukotriene D4 (LTD4) , a bronchoconstrictor mediator in allergic inflammation .

Mode of Action

Montelukast selectively and competitively blocks the cysteinyl leukotriene CysLT1 receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) . This interaction with its targets results in the inhibition of leukotriene-mediated effects that include airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Biochemical Pathways

The leukotrienes (LTC4, LTD4, LTE4) are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors. The CysLT type-1 (CysLT1) receptor is found in the human airway (including airway smooth muscle cells and airway macrophages) and on other pro-inflammatory cells (including eosinophils and certain myeloid stem cells) . CysLTs have been correlated with the pathophysiology of asthma and allergic rhinitis .

Pharmacokinetics

Montelukast is rapidly absorbed and extensively metabolized in the liver via CYP3A4, 2C8, and 2C9 . It is primarily excreted in the feces (86%) and less than 0.2% in urine . The time to peak for the tablet form is 3 to 4 hours when fasting . The half-life elimination is between 2.7-5.5 hours . Montelukast’s pharmacokinetics are nearly linear for oral doses up to 50 mg .

Result of Action

The result of Montelukast’s action is bronchodilation, which can occur as soon as within 2 hours of oral administration . This action can also be additive to the bronchodilation caused by the concomitant use of a beta agonist . It is used in the oral treatment of chronic, particularly nocturnal asthma .

Action Environment

The action, efficacy, and stability of Montelukast can be influenced by environmental factors. For instance, drugs are often chemically made into their salt forms to enhance how the drug dissolves and to facilitate its absorption into the bloodstream . Montelukast Sodium is the sodium salt form of Montelukast .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Montelukast is not a fast-acting rescue medicine for asthma attacks and needs to be taken daily to work properly. Montelukast is usually taken once every evening, with or without food. For exercise-induced bronchoconstriction, take a single dose at least 2 hours before exercise, and do not take another dose for at least 24 hours .

Propiedades

IUPAC Name

sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPOHLXIZJIMST-RYWNGCACSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClNNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647208
Record name Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro Montelukast Sodium Salt

CAS RN

142147-98-6
Record name Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.